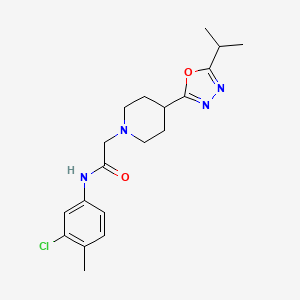![molecular formula C14H13BrN2OS B3019404 5-Bromo-N-[(1-thiophen-3-ylcyclopropyl)methyl]pyridine-3-carboxamide CAS No. 2415552-97-3](/img/structure/B3019404.png)
5-Bromo-N-[(1-thiophen-3-ylcyclopropyl)methyl]pyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-N-[(1-thiophen-3-ylcyclopropyl)methyl]pyridine-3-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound is a pyridine derivative that has been found to exhibit promising pharmacological properties, making it a potential candidate for the treatment of various diseases. In
Mécanisme D'action
The mechanism of action of 5-Bromo-N-[(1-thiophen-3-ylcyclopropyl)methyl]pyridine-3-carboxamide involves the inhibition of CDKs and GSK-3, which are key regulators of cell cycle progression and cell survival. By inhibiting these enzymes, this compound can induce cell cycle arrest and apoptosis, leading to the suppression of tumor growth. Additionally, this compound has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, by inhibiting the activation of NF-κB, a transcription factor that regulates the expression of these cytokines.
Biochemical and Physiological Effects:
This compound has been shown to exhibit potent inhibitory activity against CDKs and GSK-3, leading to the suppression of tumor growth and the induction of cell cycle arrest and apoptosis. Additionally, this compound has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, by inhibiting the activation of NF-κB. These biochemical and physiological effects make this compound a potential candidate for the treatment of various diseases, including cancer and inflammatory disorders.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-Bromo-N-[(1-thiophen-3-ylcyclopropyl)methyl]pyridine-3-carboxamide in lab experiments include its potent inhibitory activity against CDKs and GSK-3, its anti-inflammatory and anti-tumor properties, and its potential for large-scale production. However, there are also some limitations to using this compound in lab experiments, including its potential toxicity and the need for further studies to determine its pharmacokinetic and pharmacodynamic properties.
Orientations Futures
There are several future directions for the study of 5-Bromo-N-[(1-thiophen-3-ylcyclopropyl)methyl]pyridine-3-carboxamide. One potential direction is to further investigate its potential applications in drug discovery and development, particularly in the treatment of cancer and inflammatory disorders. Another direction is to explore its potential as a tool compound for the study of CDKs and GSK-3, which are key regulators of cell cycle progression and cell survival. Additionally, further studies are needed to determine its pharmacokinetic and pharmacodynamic properties, as well as its toxicity profile, to assess its potential for clinical use.
Méthodes De Synthèse
The synthesis of 5-Bromo-N-[(1-thiophen-3-ylcyclopropyl)methyl]pyridine-3-carboxamide involves a multi-step process that starts with the reaction of 3-bromo-5-chloropyridine with thiophene-3-carboxylic acid to form 5-bromo-3-(thiophen-3-yl)pyridine-2-carboxylic acid. This intermediate is then reacted with cyclopropylmethylamine to form the final product, this compound. This synthesis method has been optimized to yield high purity and high yield of the final product, making it suitable for large-scale production.
Applications De Recherche Scientifique
5-Bromo-N-[(1-thiophen-3-ylcyclopropyl)methyl]pyridine-3-carboxamide has been extensively studied for its potential applications in drug discovery and development. This compound has been found to exhibit potent inhibitory activity against various enzymes, including cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3 (GSK-3), which are involved in the regulation of cell cycle progression and cell survival. Additionally, this compound has been shown to have anti-inflammatory and anti-tumor properties, making it a potential candidate for the treatment of various diseases, including cancer and inflammatory disorders.
Propriétés
IUPAC Name |
5-bromo-N-[(1-thiophen-3-ylcyclopropyl)methyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN2OS/c15-12-5-10(6-16-7-12)13(18)17-9-14(2-3-14)11-1-4-19-8-11/h1,4-8H,2-3,9H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEEKPCLKNRRJIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNC(=O)C2=CC(=CN=C2)Br)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

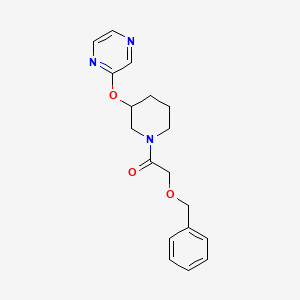


![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide](/img/structure/B3019326.png)
![N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide](/img/structure/B3019327.png)

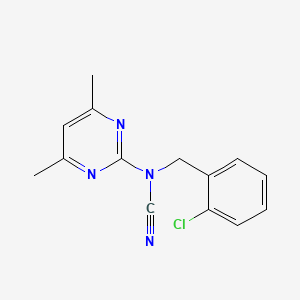
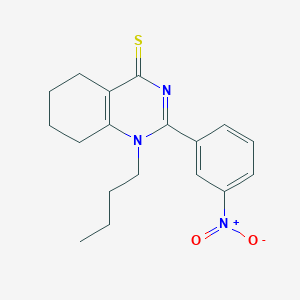
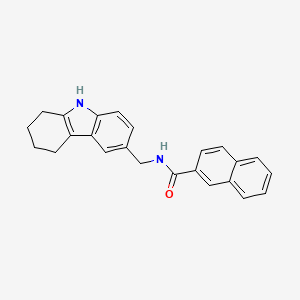
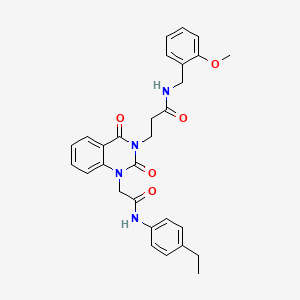
![2-Ethylimidazo[1,2-a]pyridine-5-carboxylic acid hydrochloride](/img/structure/B3019337.png)

